Sisheng Zhang,
Cheng Zhang,
Fengjie Sun,
Zhengyi Zhang,
Xianghui Zhang,
Hongyu Pan,
Peng Sun,
Hao Zhang
PMID: 32388135
DOI:
10.1016/j.scitotenv.2020.139075
Abstract
Microbial degradation is one of the most efficient and reliable ways to remove the residues of Chlorimuron-ethyl in the environments such as soil and water. In this study, a glutathione-s-transferase (GST) gene Kj-gst was cloned from the Chlorimuron-ethyl degrading bacterial strain Klebsiella jilinsis 2N3. Results showed that Kj-gst played a key role in the degradation of Chlorimuron-ethyl by strain 2N3. The mutant with gene Kj-gst knocked out showed reduced relative activity up to 70% compared with the wild type in 8 h in culture. After the knockout gene was complemented, the degradation ability of the complement mutant was essentially comparable to that of the wild type. The protein Kj-GST (50 μg) obtained from the gene Kj-gst expressed and purified in E. coli strain BL21(DE3) was capable of degrading Chlorimuron-ethyl with an initial concentration of 50 mg/mL by 42.91% under the optimal conditions (15 °C and pH = 7). Point mutation experiments on a glycine located at position 101 (Glu101) confirmed that the H site of glutathione (GSH) is the key component in Kj-GST for degrading Chlorimuron-ethyl. We conclude that Kj-GST is demonstrated for the first time to degrade Chlorimuron-ethyl with its main functional site identified at the H site of GSH, shedding insight to revealing the molecular mechanisms of degrading Chlorimuron-ethyl by Klebsiella jilinsis 2N3.
Fengshan Yang,
Rui Zhang,
Yanchen Xiao,
Chunguang Liu,
Haiyan Fu
PMID: 32237549
DOI:
10.13345/j.cjb.190371
Abstract
In order to solve the problem of soil, water pollution and sensitive crop drug damage caused by chlorosulfuron residue, and to provide degradation strain resources for microbial remediation of contaminated soil, a chlorimuron-ethyl-degrading strain T9DB-01 was isolated from chlorosulfuron contaminated soil by the method of enrichment culture and step by step domestication. Strain T9DB-01 was identified as Pseudomonas sp. by morphological characteristics, physiological and biochemical analysis and 16S rDNA gene sequence analysis. The effects of temperature, pH value, substrate concentration, medium volume, and inoculation volume on the degradation of chlorsulfuron-methyl by strain T9DB-01 were investigated by single factor experiment. The degradation conditions of chlorosulfuron by strain T9DB-01 were optimized by orthogonal test and verification. Results show that 30 °C, pH 8.0, inoculum 4%, liquid volume 100 mL/250 mL, substrate concentration of 200 mg/L, cultured for 5 d, the strain degraded 93.7% chlorsulfuron-methyl. The degrading strain has certain application potential for bioremediation of chlorsulfuron-contaminated soil.
Hailian Zang,
Hailan Wang,
Lei Miao,
Yi Cheng,
Yuting Zhang,
Yi Liu,
Shanshan Sun,
Yue Wang,
Chunyan Li
PMID: 31784128
DOI:
10.1016/j.jhazmat.2019.121684
Abstract
Microbial degradation is considered to be the most acceptable method for degradation of chlorimuron-ethyl, a typical long-term residual sulfonylurea herbicide, but the underlying mechanism at the genetic and biochemical levels is unclear. In this work, the genome sequence of the chlorimuron-ethyl-degrading bacterium Rhodococcus erythropolis D310-1 was completed, and the gene clusters responsible for the degradation of chlorimuron-ethyl in D310-1 were predicted. A carboxylesterase gene, carE, suggested to be responsible for carboxylesterase de-esterification, was cloned from D310-1. CarE was expressed in Escherichia coli BL21 and purified to homogeneity. The active site of the chlorimuron-ethyl-degrading enzyme CarE and the biochemical activities of CarE were elucidated. The results demonstrated that CarE is involved in catalyzing the de-esterification of chlorimuron-ethyl. A carE deletion mutant strain, D310-1ΔcarE, was constructed, and the chlorimuron-ethyl degradation rate in the presence of 100 mg L
chlorimuron-ethyl within 120 h decreased from 86.5 % (wild-type strain D310-1) to 58.2 % (mutant strain D310-1ΔcarE). Introduction of the plasmid pNit-carE restored the ability of the mutant strain to utilize chlorimuron-ethyl. This study is the first to demonstrate that carboxylesterase can catalyze the de-esterification reaction of chlorimuron-ethyl and provides new insights into the mechanism underlying the degradation of sulfonylurea herbicides and a theoretical basis for the utilization of enzyme resources.
Cheng Zhang,
Qingkai Hao,
Sisheng Zhang,
Zhengyi Zhang,
Xianghui Zhang,
Peng Sun,
Hongyu Pan,
Hao Zhang,
Fengjie Sun
PMID: 31446172
DOI:
10.1016/j.ecoenv.2019.109581
Abstract
Chlorimuron-ethyl is a sulfonylurea herbicide with a long residual period in the field and is toxic to rotational crops. Klebsiella jilinsis 2N3 is a gram-negative bacterium that can rapidly degrade Chlorimuron-ethyl. In this study, the gene expression changes in strain 2N3 during degradation of Chlorimuron-ethyl was analyzed by RNA-Seq. Results showed that 386 genes were up-regulated and 453 genes were down-regulated. KEGG pathway enrichment analysis revealed the highest enrichment ratio in the pathway of sulfur metabolism. On the basis of the functional annotation and gene expression, we predicted that carboxylesterase, monooxygenase, glycosyltransferase, and cytochrome P450 were involved in the metabolism of Chlorimuron-ethyl biodegradation. Results of qRT-PCR showed that the relative mRNA expression levels of these genes were higher in treatment group than those in control group. The cytochrome P450 encoded by Kj-CysJ and the alkanesulfonate monooxygenase encoded by Kj-SsuD were predicted and further experimentally confirmed by gene knockout as the key enzymes in the biodegradation process. Cultured in basal medium containing Chlorimuron-ethyl (5 mg L
) in 36 h, the strains of ΔKj-CysJ, ΔKj-SsuD, and WT reached the highest OD
values of 0.308, 0.873, and 1.085, and the highest degradation rates of Chlorimuron-ethyl of 11.83%, 96.21%, and 95.62%, respectively.
Bin Liu,
Qian Peng,
Mengyao Sheng,
Shishan Hu,
Meng Qian,
Ben Fan,
Jian He
PMID: 30585487
DOI:
10.1021/acs.jafc.8b06198
Abstract
Esterase SulE detoxicates a variety of sulfonylurea herbicides through de-esterification. SulE exhibits high activity against thifensulfuron-methyl but low activity against other sulfonylureas. In this study, two variants, m2311 (P80R) and m0569 (P80R and G176A), with improved activity were screened from a mutation library constructed by error-prone PCR. Variant m2311 showed a higher activity against sulfonylureas in comparison variant m0569 and was further investigated. The k
/ K
value of variant m2311 for metsulfuron-methyl, sulfometuron-methyl, chlorimuron-ethyl, tribenuron-methyl, and ethametsulfuron-methyl increased by 3.20-, 1.72-, 2.94-, 2.26- and 2.96-fold, respectively, in comparison with the wild type. Molecular modeling suggested that the activity improvement of variant m2311 is due to the substitution of Pro80 by arginine, leading to the formation of new hydrogen bonds between the enzyme and substrate. This study facilitates further elucidation of the structure and function of SulE and provides an improved gene resource for the detoxification of sulfonylurea residues and the genetic engineering of sulfonylurea-resistant crops.
Yi Cheng,
Hailian Zang,
Hailan Wang,
Dapeng Li,
Chunyan Li
PMID: 29614448
DOI:
10.1016/j.ecoenv.2018.03.074
Abstract
Chlorimuron-ethyl is a typical long-term residual sulfonylurea herbicide whose long period of residence poses a serious hazard to rotational crops. Microbial degradation is considered to be the most acceptable method for its removal, but the degradation mechanism is not clear. In this work, we investigated gene expression changes during the degradation of chlorimuron-ethyl by an effective chlorimuron-ethyl-degrading bacterium, Rhodococcus erythropolis D310-1. The genes that correspond to this degradation and their mode of action were identified using RNA-Seq and qRT-PCR. The RNA-Seq results revealed that 500 genes were up-regulated during chlorimuron-ethyl degradation by strain D310-1. KEGG annotation showed that the dominant metabolic pathways were "Toluene degradation" and "Aminobenzoate degradation". Combining GO and KEGG classification with the relevant literature, we predicted that cytochrome P-450, carboxylesterase, and monooxygenase were involved in metabolic chlorimuron-ethyl biodegradation and that the enzyme active site and mode of action coincided with the degradation pathway proposed in our previous study. qRT-PCR experiments suggested that the R. erythropolis D310-1 carboxylesterase, cytochrome P-450 and glycosyltransferase genes were the key genes expressed during chlorimuron-ethyl biodegradation. To the best of our knowledge, this report is the first to describe the transcriptome analysis of a Rhodococcus species during the degradation of chlorimuron-ethyl.
Douglas J Spaunhorst,
Haozhen Nie,
James R Todd,
Julie M Young,
Bryan G Young,
William G Johnson
PMID: 30913269
DOI:
10.1371/journal.pone.0214458
Abstract
Herbicide-resistant weeds, especially Palmer amaranth (Amaranthus palmeri S. Watson), are problematic in row-crop producing areas of the United States. The objectives of this study were to determine if chlorimuron-ethyl, fomesafen, and glyphosate applied separately and in mixtures control A. palmeri and confirm the presence of various genotypes surviving two- and three-way herbicide mixtures. Fifteen percent of A. palmeri treated with the three-way herbicide mixture survived. Mixing fomesafen with chlorimuron-ethyl or fomesafen with glyphosate to create a two-way mixture reduced A. palmeri survival 22 to 24% and 60 to 62% more than glyphosate and chlorimuron-ethyl alone, respectively. Previously characterized mutations associated with A. palmeri survival to chlorimuron-ethyl, fomesafen, and glyphosate Trp574Leu, a missing glycine codon at position 210 of the PPX2L gene (ΔG210), and 5-enolpyruvylshikimate-3-phosphase synthase (EPSPS) gene amplification; respectively, were present in surviving plants. However, 37% of plants treated with chlorimuron-ethyl did not contain heterozygous or homozygous alleles for the Trp574Leu mutation, suggesting alternative genotypes contributed to plant survival. All surviving A. palmeri treated with fomesafen or glyphosate possessed genotypes previously documented to confer resistance. Indiana soybean [Glycine max (L.) Merr] fields infested with A. palmeri possessed diverse genotypes and herbicide surviving plants are likely to produce seed and spread if alternative control measures are not implemented.
Cheng Zhang,
Qingkai Hao,
Zhengyi Zhang,
Xianghui Zhang,
Hongyu Pan,
Jiahuan Zhang,
Hao Zhang,
Fengjie Sun
PMID: 31234527
DOI:
10.3390/ijms20123053
Abstract
2N3 is a strain of gram-negative bacteria that can degrade chlorimuron-ethyl and grow with chlorimuron-ethyl as the sole nitrogen source. The complete genome of
2N3 was sequenced using third generation high-throughput DNA sequencing technology. The genomic size of strain 2N3 was 5.32 Mb with a GC content of 57.33% and a total of 5156 coding genes and 112 non-coding RNAs predicted. Two hydrolases expressed by open reading frames (ORFs) 0934 and 0492 were predicted and experimentally confirmed by gene knockout to be involved in the degradation of chlorimuron-ethyl. Strains of ΔORF 0934, ΔORF 0492, and wild type (WT) reached their highest growth rates after 8-10 hours in incubation. The degradation rates of chlorimuron-ethyl by both ΔORF 0934 and ΔORF 0492 decreased in comparison to the WT during the first 8 hours in culture by 25.60% and 24.74%, respectively, while strains ΔORF 0934, ΔORF 0492, and the WT reached the highest degradation rates of chlorimuron-ethyl in 36 hours of 74.56%, 90.53%, and 95.06%, respectively. This study provides scientific evidence to support the application of
2N3 in bioremediation to control environmental pollution.
Hao Zhang,
Feng Chen,
Hua-Zhu Zhao,
Jia-Sen Lu,
Meng-Jun Zhao,
Qing Hong,
Xing Huang
PMID: 29672047
DOI:
10.1021/acs.jafc.8b00041
Abstract
The colonization of Hansschlegelia zhihuaiae S113 and its degradation of the herbicide chlorimuron-ethyl in the cucumber rhizosphere was investigated. The results reveal that S113 colonized the cucumber roots (2.14 × 10
cells per gram of roots) and were able to survive in the rhizosphere (maintained for 20 d). The root exudates promoted colonization on roots and increased the degradation of chlorimuron-ethyl by S113. Five organic acids in cucumber-root exudates were detected and identified by HPLC. Citric acid and fumaric acid significantly stimulated S113 colonization on cucumber roots, with 18.4 and 15.5% increases, respectively, compared with the control. After irrigation with an S113 solution for 10 days, chlorimuron-ethyl could not be detected in the roots, seedlings, or rhizosphere soil, which allowed for improved cucumber growth. Therefore, the degradation mechanism of chlorimuron-ethyl residues by S113 in the rhizosphere could be applied in situ for the bioremediation of chlorimuron-ethyl contaminated soil to ensure crop safety.
Jian Wang,
Xinyu Li,
Xu Li,
Huanhuan Wang,
Zhencheng Su,
Xiujuan Wang,
Huiwen Zhang
PMID: 29621247
DOI:
10.1371/journal.pone.0194753
Abstract
Chlorimuron-ethyl and atrazine are two herbicides with long half-lives in soil; their long-term and excessive application has led to a series of environmental problems. In this study, the strains Chenggangzhangella methanolivorans CHL1 and Arthrobacter sp. ART1 were combined and used for the remediation of chlorimuron-ethyl, atrazine and combined contaminated soils in a microcosm experiment. Changes in chlorimuron-ethyl and atrazine concentrations in soils were monitored, and variations in the soil microbial community were studied by phospholipid fatty acid (PLFA) analysis. The two inoculated degrading strains accelerated the degradation of chlorimuron-ethyl and atrazine in soil, especially in the combined contaminated soil. Addition of the two herbicides and their combination generally decreased the concentrations of total PLFAs, total bacterial PLFAs, Gram-negative and Gram-positive bacterial PLFAs and Shannon-Wiener indices, and changed microbial community composition, whilst stimulating fungal PLFA concentrations. In addition, the combined herbicide treatment had more impact on microbial biomass than the single herbicide treatments. Inoculation treatments significantly relieved the effects of herbicides on soil microbial biomass, diversity and community structure. This study demonstrated that strains CHL1 and ATR1 have the potential to remediate chlorimuron-ethyl, atrazine and combined contaminated soils, and provided valuable information for remediation of chlorimuron-ethyl, atrazine and combined contaminated soils in situ.